molecular formula C21H19NO B3831607 N-(4-methylphenyl)-2,2-diphenylacetamide CAS No. 4107-01-1

N-(4-methylphenyl)-2,2-diphenylacetamide

Cat. No. B3831607
CAS RN: 4107-01-1
M. Wt: 301.4 g/mol
InChI Key: ZXTFUAVIWLNPNO-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2,2-diphenylacetamide, also known as MMDA, is a chemical compound that belongs to the class of amides. It is a white crystalline solid that is soluble in organic solvents and is commonly used in scientific research. MMDA has been found to have various biochemical and physiological effects, making it an important compound in the field of pharmacology.

Mechanism of Action

The exact mechanism of action of N-(4-methylphenyl)-2,2-diphenylacetamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including serotonin and dopamine. N-(4-methylphenyl)-2,2-diphenylacetamide has also been found to activate the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2,2-diphenylacetamide has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, suggesting its potential use as an analgesic and anti-inflammatory agent. N-(4-methylphenyl)-2,2-diphenylacetamide has also been found to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, N-(4-methylphenyl)-2,2-diphenylacetamide has been shown to have anxiolytic and antidepressant effects, indicating its potential use in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-2,2-diphenylacetamide has several advantages as a research tool. It is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, N-(4-methylphenyl)-2,2-diphenylacetamide has a wide range of biological activities, making it useful for studying various physiological processes. However, there are also limitations to using N-(4-methylphenyl)-2,2-diphenylacetamide in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in certain experiments. Additionally, N-(4-methylphenyl)-2,2-diphenylacetamide has not been extensively studied in humans, making it difficult to extrapolate its effects to humans.

Future Directions

There are several future directions for research on N-(4-methylphenyl)-2,2-diphenylacetamide. One potential direction is to further investigate its mechanism of action, which could help to identify new targets for drug development. Additionally, future research could focus on optimizing the synthesis of N-(4-methylphenyl)-2,2-diphenylacetamide and developing new analogs with improved biological activity and reduced toxicity. Finally, there is a need for more research on the safety and efficacy of N-(4-methylphenyl)-2,2-diphenylacetamide in humans, which could help to identify its potential use in the treatment of various diseases.

Scientific Research Applications

N-(4-methylphenyl)-2,2-diphenylacetamide has been extensively studied for its potential use in pharmacological research. It has been found to have a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. N-(4-methylphenyl)-2,2-diphenylacetamide has also been shown to have potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

N-(4-methylphenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c1-16-12-14-19(15-13-16)22-21(23)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTFUAVIWLNPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961427
Record name N-(4-Methylphenyl)-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-2,2-diphenylacetamide

CAS RN

4107-01-1
Record name NSC401952
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methylphenyl)-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DIPHENYL-N-P-TOLYL-ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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